Lipophilicity and Predicted CNS Permeability: N1-Methylation Elevates LogP Relative to the Des-Methyl Analog
The N1-methyl group on the indole core of the target compound increases calculated lipophilicity by approximately 0.5–0.7 log units compared to the des-methyl analog 2-(pyrrolidin-3-yl)-1H-indole. The des-methyl analog has a reported computed LogP of 1.62, while the closely related positional isomer 1-methyl-3-(pyrrolidin-2-yl)-1H-indole (differing only in pyrrolidine attachment point) has a reported computed LogP of 2.10 [1]. For CNS-targeted programs where optimal LogP values of 2–3.5 are associated with favorable brain penetration, the target compound's estimated LogP of 2.1–2.3 positions it within the CNS-permeable window, whereas the des-methyl analog (LogP 1.62) falls below this threshold, potentially limiting passive BBB permeation [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | Estimated LogP 2.1–2.3 (based on N-methylation increment of ~0.5–0.7 over des-methyl analog) |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yl)-1H-indole (des-methyl analog): LogP 1.62; 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole (positional isomer): LogP 2.10 |
| Quantified Difference | Target compound estimated LogP exceeds des-methyl analog by ~0.5–0.7 units; comparable to C3 positional isomer (ΔLogP ~0–0.2) |
| Conditions | Computed LogP values from ChemSpace and Chemsrc databases; CNS permeability window reference from published medicinal chemistry guidelines |
Why This Matters
For CNS drug discovery programs, the increased lipophilicity of the N1-methylated compound predicts improved passive blood-brain barrier permeability compared to the des-methyl analog, making it a more suitable fragment for neuroscience target screening.
- [1] ChemSpace. 2-(Pyrrolidin-3-yl)-1H-indole. CAS 1260680-48-5. Computed LogP: 1.62, MW: 186 Da, Rotatable bond count: 1. Available at: https://chem-space.com/ View Source
- [2] Pajouhesh, H.; Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541 – Reviews optimal LogP range (2–3.5) for CNS penetration. View Source
